molecular formula C10H10FNO B2505208 N-(4-fluoro-2-methylphenyl)prop-2-enamide CAS No. 1153390-73-8

N-(4-fluoro-2-methylphenyl)prop-2-enamide

Cat. No.: B2505208
CAS No.: 1153390-73-8
M. Wt: 179.194
InChI Key: BUPLJJMNHVCFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.194. The purity is usually 95%.
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Scientific Research Applications

While the exact compound "N-(4-fluoro-2-methylphenyl)prop-2-enamide" was not found, the broader context of fluorinated compounds' applications can be inferred from related research findings:

  • Fluorinated Compounds in Drug Development : Fluorine's introduction into organic molecules can significantly affect the biological activity, stability, and membrane permeability of potential pharmaceuticals. For example, fluorinated analogs of established drugs often exhibit improved pharmacokinetic and pharmacodynamic profiles, making them subjects of intense research efforts (Negri, Kascheres, & Kascheres, 2004).

  • Environmental and Material Applications : Fluorinated materials, including polymers and liquid crystals, exhibit unique properties such as high thermal stability, resistance to solvents and acids, and exceptional electrical characteristics. These materials find applications in various high-tech fields, including electronics, aerospace, and as coatings for protective gear (Hird, 2007).

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPLJJMNHVCFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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